



# Technical Support Center: Overcoming Avibactam Resistance in Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Avibactam |           |
| Cat. No.:            | B601228   | Get Quote |

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide you with troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments focused on overcoming **avibactam** resistance.

# **Frequently Asked Questions (FAQs)**

Q1: We have a clinical isolate that is resistant to ceftazidime-**avibactam**. What are the most common resistance mechanisms we should investigate?

A1: Resistance to ceftazidime-**avibactam** (CZA) in Gram-negative bacteria is often multifaceted. The most frequently reported mechanisms you should consider investigating are:

- Mutations in  $\beta$ -Lactamase Genes: Point mutations or deletions within the gene encoding the  $\beta$ -lactamase enzyme, particularly in Klebsiella pneumoniae carbapenemase (KPC) enzymes (e.g., KPC-2, KPC-3), are a primary cause of resistance.[1][2][3] A common mutation is the D179Y substitution in the  $\Omega$ -loop of KPC enzymes.[1]
- Porin Channel Modifications: Reduced permeability of the bacterial outer membrane due to the loss or modification of porin channels, such as OmpK35 and OmpK36 in Klebsiella pneumoniae or OprD in Pseudomonas aeruginosa, can restrict the entry of ceftazidime.[1][4]
- Efflux Pump Upregulation: Overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell, can contribute to reduced susceptibility.[4][5]



- Alterations in Penicillin-Binding Proteins (PBPs): Modifications in PBP3, the primary target of ceftazidime, can lead to decreased binding affinity.[4]
- Presence of Metallo-β-Lactamases (MBLs): Avibactam is not effective against Ambler class
   B metallo-β-lactamases (MBLs) such as NDM, VIM, or IMP.[6][7]

Q2: Our ceftazidime-**avibactam** resistant isolate harbors a KPC enzyme. How can we confirm if a mutation in the KPC enzyme is responsible for the resistance?

A2: To confirm the role of a KPC mutation in ceftazidime-**avibactam** resistance, a combination of molecular and microbiological techniques is recommended:

- Sequencing of the blaKPC Gene: Amplify and sequence the entire blaKPC gene from your resistant isolate to identify any amino acid substitutions compared to the wild-type sequence.
- Cloning and Expression in a Susceptible Host: Clone the mutated blaKPC gene into an expression vector and transform it into a susceptible E. coli strain.
- MIC Determination: Perform Minimum Inhibitory Concentration (MIC) testing on the
  transformed E. coli strain and compare the ceftazidime-avibactam MIC to that of an E. coli
  strain expressing the wild-type blaKPC gene. A significant increase in the MIC for the mutant
  confirms its role in resistance.

Q3: We are working with an MBL-producing isolate that is resistant to ceftazidime-**avibactam**. What alternative therapeutic combinations could we explore in our research?

A3: Since **avibactam** does not inhibit MBLs, alternative strategies are necessary. A promising approach currently under investigation is the combination of ceftazidime-**avibactam** with aztreonam.[8][9] **Avibactam** can protect aztreonam from hydrolysis by co-produced ESBLs and AmpC β-lactamases, while aztreonam remains active against MBL-producing Enterobacterales.[9] Recent research and guidelines suggest this combination as a potential treatment option for infections caused by MBL-producing CRE.[10]

# Troubleshooting Guides Issue 1: Inconsistent MIC Results for CeftazidimeAvibactam



My MIC values for ceftazidime-avibactam against the same isolate are variable across experiments. What could be the cause?

Inconsistent MIC values can arise from several factors. Use the following table to troubleshoot potential issues:

| Potential Cause            | Troubleshooting Steps                                                                                                                                                                                                |  |
|----------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Inoculum Preparation       | Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for each experiment.  Use a spectrophotometer for accuracy to ensure a consistent starting bacterial density.                              |  |
| Media Composition          | Verify the consistency of your Mueller-Hinton agar or broth. Variations in cation concentrations (Ca2+ and Mg2+) can affect the activity of some β-lactams. Use media from the same lot for comparative experiments. |  |
| Avibactam Concentration    | Ensure the final concentration of avibactam is consistently maintained at 4 µg/mL in your assays.[11]                                                                                                                |  |
| Incubation Conditions      | Maintain a consistent incubation temperature (35 $\pm$ 2°C) and duration (16-20 hours).[11] Deviations can alter bacterial growth and affect MIC readings.                                                           |  |
| Antibiotic Stock Solutions | Prepare fresh stock solutions of ceftazidime and avibactam regularly. Avoid repeated freeze-thaw cycles which can degrade the compounds.                                                                             |  |

# Issue 2: Difficulty in Inducing Ceftazidime-Avibactam Resistance in Vitro

I am trying to select for ceftazidime-**avibactam** resistant mutants in the lab, but I am not observing any growth at elevated concentrations. What could be the reason?

The inability to select for resistant mutants could be due to several factors:



| Potential Cause                      | Troubleshooting Steps                                                                                                                                                                                                                                                               |  |
|--------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Low Mutational Frequency             | The spontaneous mutation rate for resistance to ceftazidime-avibactam may be low for your particular strain. Consider increasing the initial inoculum size or using a multi-step selection process with gradually increasing antibiotic concentrations.                             |  |
| High Fitness Cost of Resistance      | Mutations conferring resistance may come with a significant fitness cost, preventing the mutants from growing well under your experimental conditions. Try supplementing the growth medium or altering incubation conditions to support the growth of potentially less fit mutants. |  |
| Inappropriate Concentration Gradient | The concentrations of ceftazidime-avibactam used for selection may be too high. Start with sub-inhibitory concentrations and gradually increase the selective pressure over successive passages.                                                                                    |  |

## **Data Presentation**

Table 1: Common Amino Acid Substitutions in KPC Enzymes Conferring Ceftazidime-**Avibactam** Resistance and their Effect on MICs.



| KPC Variant | Amino Acid<br>Substitution | Fold-change in Ceftazidime- Avibactam MIC (compared to wild- type KPC) | Reference |
|-------------|----------------------------|------------------------------------------------------------------------|-----------|
| KPC-3       | D179Y                      | 8- to 64-fold                                                          | [2]       |
| KPC-3       | D179Y/T243M                | ≥128-fold                                                              | [7]       |
| KPC-2       | D179Y                      | 16- to >128-fold                                                       | [2]       |
| KPC-31      | D179Y, Δ167-168,<br>T243M  | Not specified, but associated with resistance                          | [3]       |

# **Experimental Protocols**

# Protocol 1: Determination of Ceftazidime-Avibactam MIC by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

#### Materials:

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Ceftazidime and avibactam analytical grade powders
- Bacterial isolate
- 0.5 McFarland standard turbidity reference
- Spectrophotometer

#### Procedure:



- Preparation of Antibiotic Solutions:
  - Prepare stock solutions of ceftazidime and avibactam in a suitable solvent.
  - Create serial two-fold dilutions of ceftazidime in CAMHB in the microtiter plate.
  - Add avibactam to each well to achieve a final constant concentration of 4 μg/mL.
- Inoculum Preparation:
  - From an overnight culture plate, select several colonies and suspend them in saline.
  - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL).
  - Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well of the microtiter plate.
- Inoculation and Incubation:
  - Inoculate each well of the microtiter plate with the prepared bacterial suspension.
  - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  - Incubate the plate at  $35 \pm 2^{\circ}$ C for 16-20 hours in ambient air.
- Reading the MIC:
  - The MIC is the lowest concentration of ceftazidime (in the presence of 4 μg/mL avibactam) that completely inhibits visible bacterial growth.

### **Protocol 2: β-Lactamase Activity Assay**

This colorimetric assay is used to measure the hydrolytic activity of  $\beta$ -lactamases.

#### Materials:

Nitrocefin (a chromogenic cephalosporin)



- Phosphate buffer (pH 7.0)
- Bacterial cell lysate containing the β-lactamase
- Spectrophotometer or microplate reader capable of measuring absorbance at 490 nm.[12]

#### Procedure:

- · Preparation of Reagents:
  - Prepare a stock solution of nitrocefin in DMSO.
  - Dilute the nitrocefin stock solution in phosphate buffer to the desired working concentration.
- Enzyme Preparation:
  - Prepare a crude cell lysate from the bacterial isolate expressing the β-lactamase.
  - Determine the total protein concentration of the lysate.
- Assay Performance:
  - In a microplate well, add the bacterial lysate.
  - Initiate the reaction by adding the nitrocefin working solution.
  - Monitor the change in absorbance at 490 nm over time. The hydrolysis of nitrocefin results in a color change from yellow to red.
- Calculation of Activity:
  - Calculate the rate of nitrocefin hydrolysis using the Beer-Lambert law. One unit of β-lactamase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute at a specific pH and temperature.[12]

## **Visualizations**







#### Mechanisms of Ceftazidime-Avibactam Action and Resistance



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. akjournals.com [akjournals.com]
- 4. Mechanisms of ceftazidime/avibactam resistance in drug-naïve bacteraemic Enterobacterales strains without metallo-beta-lactamase production: Associated with ceftazidime impedance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolution of ceftazidime—avibactam resistance driven by mutations in double-copy blaKPC-2 to blaKPC-189 during treatment of ST11 carbapenem-resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. contagionlive.com [contagionlive.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Novel β-lactam-β-lactamase inhibitor combinations: expectations for the treatment of carbapenem-resistant Gram-negative pathogens PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro, in vivo and clinical studies comparing the efficacy of ceftazidimeavibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacterales and multidrug-resistant Pseudomonas aeruginosa isolates or infections: a scoping review [frontiersin.org]
- 10. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 11. liofilchem.net [liofilchem.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Avibactam Resistance in Clinical Isolates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601228#a-overcoming-avibactam-resistance-in-clinical-isolates]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com